5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride
Description
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a fluorescent labeling reagent widely used in biochemical and pharmaceutical research. Its molecular formula is C₁₂H₁₂ClNO₂S, with a molecular weight of 269.74 g/mol . The compound features a naphthalene core substituted with a sulfonyl chloride group at position 1 and a dimethylamino group at position 4. This structure confers strong fluorescence properties, making it valuable for tagging amines in proteins, peptides, and other biomolecules .
Dansyl chloride reacts efficiently with primary and secondary amines to form stable sulfonamide derivatives, which emit bright yellow-green fluorescence under UV light . It is soluble in organic solvents like acetone, benzene, and dioxane, with moderate water solubility (10 g/L at 20°C) . Its melting point ranges from 71–74°C , and it is commercially available as a high-purity reagent (≥98%) for analytical and synthetic applications .
Key applications include:
Properties
IUPAC Name |
5-[2,2-dimethylpropanoyl(ethyl)amino]naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-19(16(20)17(2,3)4)14-10-6-9-13-12(14)8-7-11-15(13)23(18,21)22/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDWDFCPDFAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150821 | |
| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-79-7 | |
| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with 5-[(2,2-Dimethylpropionyl)ethylamino] groups under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Scientific Research Applications
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride is widely used in scientific research due to its ability to form fluorescent derivatives. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride involves the formation of stable fluorescent adducts with primary and secondary amines. The sulfonyl chloride group reacts with the amino groups to form sulfonamide bonds, resulting in highly fluorescent products . These fluorescent derivatives can then be used to label and detect various biomolecules in different research applications .
Comparison with Similar Compounds
Key Differences:
Fluorescence Properties: Dansyl chloride’s dimethylamino group acts as an electron donor, enabling intense fluorescence upon excitation (~340 nm). This property is absent in non-amine-substituted analogs like naphthalene-1-sulfonyl chloride . Fluorescence is critical for applications such as tracking protein localization or detecting low-concentration analytes (e.g., N-nitrosamines at ppm levels) .
Reactivity: Dansyl chloride reacts selectively with amines under mild conditions (room temperature, aqueous/organic media) . Naphthalene-1-sulfonyl chloride (without the dimethylamino group) is less reactive and requires harsher conditions (e.g., elevated temperatures) for sulfonamide formation .
Solubility: Dansyl chloride’s dimethylamino group enhances water solubility (10 g/L) compared to non-polar analogs like naphthalene-1-sulfonyl chloride, which is sparingly soluble in water .
Pharmaceutical Utility: Dansyl-derived sulfonamides are prioritized in anticancer drug design due to their fluorescence-assisted bioactivity screening .
Research Findings and Limitations
Advantages of Dansyl Chloride :
- Limitations: Dansyl chloride’s fluorescence can be quenched in acidic environments, restricting its use in low-pH systems . Non-fluorescent analogs like naphthalene-1-sulfonyl chloride are less versatile but more cost-effective for bulk sulfonamide synthesis .
Biological Activity
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride, often referred to as dansyl chloride, is a sulfonamide derivative with significant applications in biochemistry and pharmaceuticals. Its unique structure allows it to interact with biological molecules, making it a valuable tool in various biochemical assays and therapeutic applications.
- Molecular Formula : C₁₂H₁₂ClNO₂S
- Molar Mass : 269.75 g/mol
- CAS Number : 605-65-2
- Melting Point : 69.0 - 73.0 °C
- Solubility : 10 g/L (decomposition) in water
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with amines and alcohols, which is facilitated by the sulfonyl chloride group. This reactivity is crucial for its application in labeling biomolecules, particularly proteins and peptides, which can be detected using fluorescence techniques.
1. Fluorescent Labeling
Dansyl chloride is widely used for labeling amino acids and proteins due to its strong fluorescent properties. When conjugated with proteins, it enables the tracking of these biomolecules in various biological processes.
2. Enzyme Inhibition Studies
Research has shown that dansyl chloride can act as an inhibitor for certain enzymes by covalently modifying active site residues. This property has been exploited in studying enzyme kinetics and mechanisms.
3. Cellular Imaging
The compound's fluorescence allows for real-time imaging of cellular processes. It is used in live-cell imaging to study cellular uptake and localization of proteins tagged with dansyl groups.
Case Study 1: Protein Labeling
In a study published in the Bulletin of the Korean Chemical Society, researchers explored the solvolysis of dansyl chloride under various conditions, confirming its effectiveness in labeling proteins for subsequent analysis via fluorescence spectroscopy . The results demonstrated that the labeled proteins maintained their structural integrity while providing clear fluorescence signals.
Case Study 2: Enzyme Inhibition
A research article investigated the inhibitory effects of dansyl chloride on serine proteases. The findings indicated that dansyl chloride could effectively inhibit these enzymes by modifying serine residues within the active site, leading to a decrease in enzymatic activity . This study highlighted the potential of dansyl derivatives as tools for probing enzyme function.
Comparative Biological Activity Table
| Property/Activity | Dansyl Chloride | Other Sulfonamide Derivatives |
|---|---|---|
| Fluorescence Intensity | High | Variable |
| Reactivity with Amines | Yes | Yes |
| Cellular Uptake Efficiency | High | Moderate |
| Enzyme Inhibition Capability | Yes | Limited |
Safety and Handling
This compound is classified as corrosive and poses hazards such as skin and eye irritation. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and appropriate storage conditions (2°C to 8°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
